molecular formula C17H31NO2 B1583511 Tropine nonanoate CAS No. 146018-90-8

Tropine nonanoate

Cat. No. B1583511
CAS RN: 146018-90-8
M. Wt: 281.4 g/mol
InChI Key: MBJFPEAKHWYASN-UHFFFAOYSA-N
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Description

Tropine nonanoate is a compound derived from the tropane alkaloid, tropine . It is a high-purity natural product . The molecular formula of this compound is C17H31NO2 and it has a molecular weight of 281.44 g/mol .


Synthesis Analysis

The synthesis of this compound has been achieved through various methods. One such method involves the use of the recently isolated this compound from Duboisia myoporoides R. Brown (Solanaceae) .


Molecular Structure Analysis

This compound belongs to a class of compounds known as tropane alkaloids, which are characterized by an 8-azabicyclo[3.2.1]octane structure . This structure originates from L-ornithine and/or L-arginine .


Chemical Reactions Analysis

This compound, like other tropane alkaloids, can undergo various chemical reactions. For instance, it has been used in the synthesis of Tropine-based functionalized acidic ionic liquids, which have shown excellent performance in catalytic synthesis .


Physical And Chemical Properties Analysis

This compound is an oil-type compound . It has a molecular weight of 281.44 g/mol and a molecular formula of C17H31NO2 .

Scientific Research Applications

Synthesis and Antimuscarinic Activity

  • Tropine nonanoate, isolated from Duboisia myoporoides, has been synthesized, and its sulfate and hydrochloride salts have been prepared. Its antimuscarinic potency, when compared to atropine sulfate, was studied in a radioligand binding assay, indicating potential applications in neurological treatments (Shukla, Gordon, & Kapadia, 1995).

Neurological Disorders Treatment

  • This compound belongs to the class of tropane alkaloids (TAs), known for their use in treating diverse neurological disorders. An engineered strain of yeast was developed to produce tropine, a key intermediate in the biosynthesis of medicinal TAs like scopolamine, indicating a potential route for industrial fermentation of medicinal TAs (Srinivasan & Smolke, 2019).

Pharmacodynamics Analysis

  • The cerebral effects of related tropane alkaloids such as atropine, scopolamin, and homatropin have been studied, indicating that small doses of these compounds can stimulate while larger doses depress cerebral functions. This research highlights the impact of tropine-based compounds on brain behavior, relevant for understanding this compound's pharmacodynamics (Macht, 1923).

Antihistaminic and Antiserotonin Properties

  • Tropine esters, analogues of atropine (related to this compound), have shown antihistaminic and antiserotonin properties, potentially lessening the spasmogenic effects of histamine and serotonin. This suggests that this compound might have similar properties useful in treating allergic reactions and serotonin-related disorders (Mashkovskii & Shvarts, 1979).

Future Directions

The study and application of tropane alkaloids, including Tropine nonanoate, are areas of active research. Future efforts may involve intense bioinformatic analysis of genomes and transcriptomic data to aid in the identification of the complete biochemical pathways towards tropane alkaloid biosynthesis . Once identified, these pathways can be engineered into heterologous hosts and optimized for the generation of these desired products .

Mechanism of Action

Target of Action

Tropine nonanoate, like other tropane alkaloids, primarily targets the muscarinic and/or nicotinic receptors in the central and peripheral nervous system . These receptors are responsible for transmitting signals in the nervous system. By interacting with these receptors, this compound can influence various physiological processes.

Mode of Action

This compound, as a tropane alkaloid, possesses anticholinergic properties . This means it can block the action of the neurotransmitter acetylcholine at its receptors in the nervous system . The interaction of this compound with its targets leads to changes in nerve signal transmission, which can result in various physiological effects.

Biochemical Pathways

The biosynthesis of this compound, like other tropane alkaloids, involves a series of enzymatic reactions . These reactions transform simple precursors into the complex structure of the tropane alkaloids. The affected pathways lead to the production of the 8-azabicyclo[3.2.1]octane core structure that defines this class of compounds . The downstream effects of these pathways include the production of various tropane alkaloids, each with its unique set of biological activities.

Pharmacokinetics

The pharmacokinetics of this compound, like other tropane alkaloids, involves its absorption, distribution, metabolism, and excretion (ADME). Generally, tropane alkaloids are known to be metabolized in the liver, with major metabolites including tropine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its interaction with muscarinic and/or nicotinic receptors. By blocking these receptors, this compound can influence a variety of physiological processes, including muscle contraction, heart rate, and glandular secretion .

properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO2/c1-3-4-5-6-7-8-9-17(19)20-16-12-14-10-11-15(13-16)18(14)2/h14-16H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJFPEAKHWYASN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OC1CC2CCC(C1)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70932748
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

146018-90-8
Record name Tropine nonanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146018908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Tropine nonanoate exert its antimuscarinic effects? What are the downstream consequences?

A1: this compound exhibits antimuscarinic activity by competitively binding to muscarinic acetylcholine receptors. [] While the provided research primarily focuses on its synthesis and binding affinity, it lacks detailed information on the specific subtypes of muscarinic receptors targeted by this compound or the downstream signaling pathways affected. Further research is needed to fully elucidate the specific mechanisms of action and downstream effects of this compound.

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